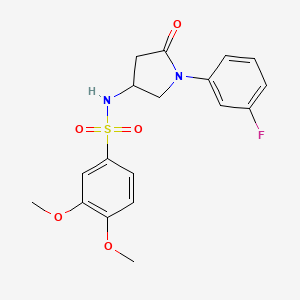
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring and a sulfonamide moiety, which are crucial for its biological interactions. The presence of a fluorine atom on the phenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN3O4S |
| Molecular Weight | 373.43 g/mol |
| LogP | 2.627 |
| Solubility | Low (-3.12) |
| Acid Dissociation Constant | pKa = 12.15 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group is known to inhibit certain carbonic anhydrases, while the pyrrolidinone structure may facilitate binding to various biological targets, leading to modulation of metabolic pathways.
Structure-Activity Relationships (SAR)
Research has shown that modifications in the chemical structure can significantly alter the compound's biological efficacy. For instance:
- Fluorine Substitution : The introduction of a fluorine atom enhances the compound's metabolic stability and receptor binding.
- Dimethoxy Group : The presence of methoxy groups on the benzene ring contributes to increased lipophilicity, improving membrane permeability.
Antimicrobial Properties
In vitro studies have indicated that compounds with similar structures exhibit antimicrobial properties against various pathogens. For example, derivatives of pyrrolidinone have shown effectiveness against Gram-positive bacteria, suggesting potential for further development in antibiotic therapies.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. Research indicates that this compound may induce apoptosis in cancer cell lines by inhibiting specific signaling pathways related to cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cancer Cell Line Testing : In a recent trial involving MCF-7 breast cancer cells, the compound demonstrated IC50 values comparable to established chemotherapeutic agents, indicating promising anticancer properties.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-16-7-6-15(10-17(16)26-2)27(23,24)20-13-9-18(22)21(11-13)14-5-3-4-12(19)8-14/h3-8,10,13,20H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQGLTIYMPECRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














